

# Cross-referencing enantioselectivity data for Binapo across different studies

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## Compound of Interest

Compound Name: Binapo

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## A Comparative Guide to the Enantioselectivity of Binapo Ligands

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enantioselectivity of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl oxide (**Binapo**) ligands in various asymmetric catalytic reactions. By cross-referencing data from multiple studies, this document aims to offer a clear and objective overview of **Binapo**'s performance, supported by experimental data and detailed methodologies.

## Quantitative Enantioselectivity Data

The enantioselectivity of **Binapo** and its derivatives has been reported in several catalytic asymmetric reactions. The following table summarizes the key quantitative data from different studies, allowing for a direct comparison of performance under various conditions.

Reaction	Substrate	Ligand	Catalyst System	Solvent	Temperature (°C)	Pressure (psi)	Enantiomeric Excess (e.e.) (%)	Reference
Asymmetric Hydrogenation	$\beta$ -Aryl-Substituted $\beta$ -(Acylamino)acrylate (3a)	BINAP O	Ru-BINAP O complex	EtOH	50	80	2	[1]
Asymmetric Hydrogenation	$\beta$ -Aryl-Substituted $\beta$ -(Acylamino)acrylate (3a)	Me-o-BINAP O (2a)	Ru-Me-o-BINAP O complex	EtOH	50	80	22	[1]
Asymmetric Hydrogenation	$\beta$ -Aryl-Substituted $\beta$ -(Acylamino)acrylate (3a)	Aryl-o-BINAP O (2c)	Ru-Aryl-o-BINAP O complex	EtOH	50	80	up to 99	[1]
Asymmetric Hydrogenation of $\beta$ -Keto Esters	Varies	o-BINAP O	Ru-catalyzed	-	-	-	High	[2]

Desym								
metrizin							Up to	
g							18-fold	
Mizorok	Varies	BINAP(O)	Pd-catalyzed	-	-	-	increas	[3]
i-Heck							e vs.	
Cyclizat							BINAP	
ion								
Asymm								
etric	Aromati		Heterog				Compar	
Allylatio	c	BINAP	eneous	-	-	-	able to	
n of	Aldehyd	O	organoc				molecul	[4][5]
Aldehyd	es		atalyst				ar	
es							catalyst	

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key reactions cited in this guide.

### Asymmetric Hydrogenation of $\beta$ -Aryl-Substituted $\beta$ -(Acylamino)acrylates

This protocol is based on the study by Zhang's group, which investigated the use of ortho-substituted **BINAPO** (o-**BINAPO**) ligands in Ru-catalyzed asymmetric hydrogenations.[1][2]

**Catalyst Preparation:** The Ruthenium catalyst was prepared in situ by mixing [Ru(p-cymene)Cl<sub>2</sub>]<sub>2</sub> and the respective bisphosphinite ligand (such as **BINAPO**, Me-o-**BINAPO**, or Aryl-o-**BINAPO**) in hot DMF.

**Hydrogenation Reaction:** A mixture of the  $\beta$ -aryl-substituted  $\beta$ -(acylamino)acrylate substrate and the prepared Ru-catalyst was placed in a pressure vessel. The reaction was carried out under 80 psi of hydrogen pressure in ethanol (EtOH) at a temperature of 50 °C for 20 hours. The substrate to [Ru(p-cymene)Cl<sub>2</sub>]<sub>2</sub> to ligand ratio was maintained at 50:1:2.1.

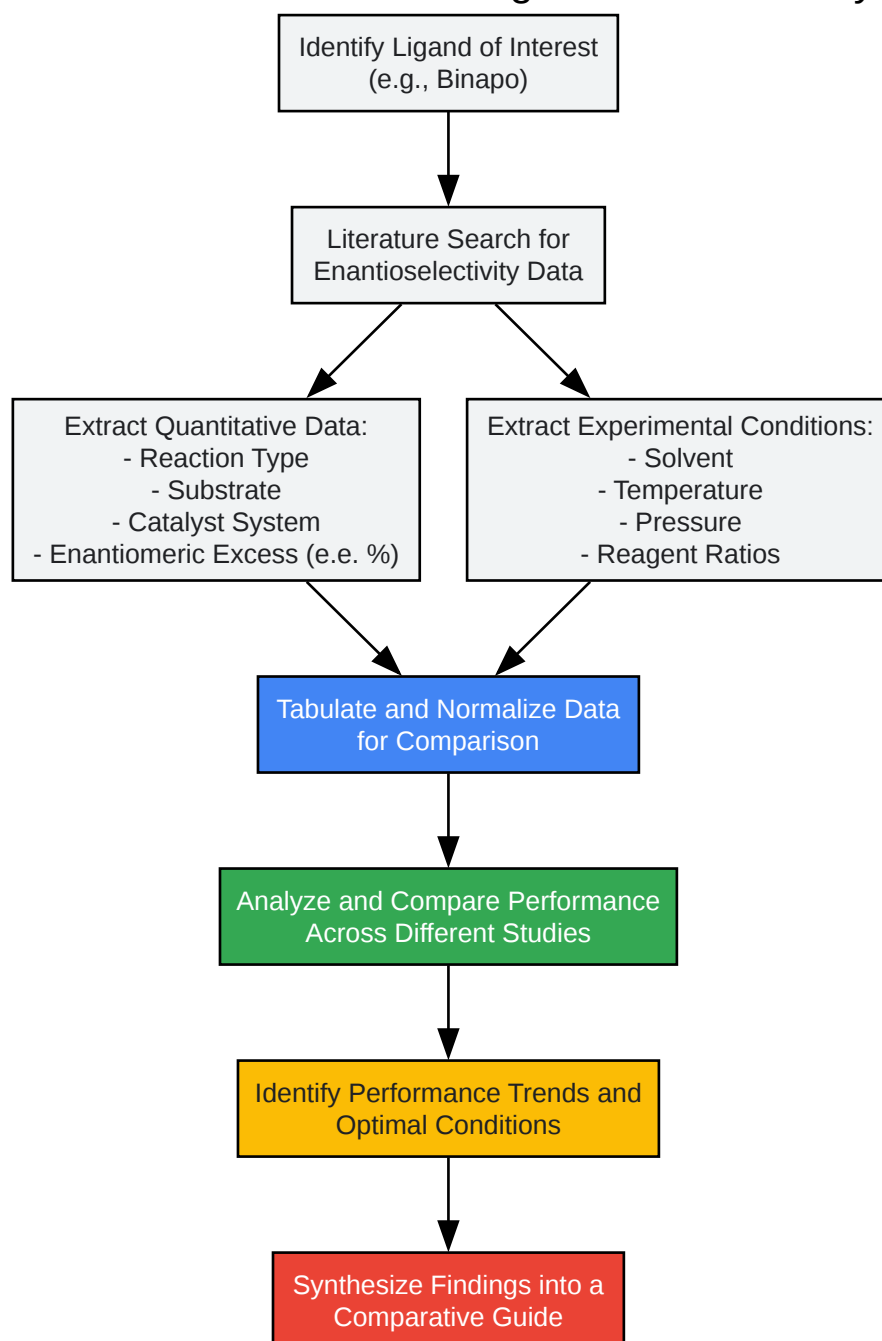
**Determination of Enantiomeric Excess:** The enantiomeric excess (e.e.) of the product was determined by gas chromatography (GC) using a ChiralSelect 1000 column. The absolute

configurations of the products were determined by comparing their optical rotations with reported values.

## Logical Workflow for Data Comparison

The following diagram illustrates a logical workflow for the cross-referencing and comparison of enantioselectivity data for a chiral ligand like **Binapo** across various research studies.

### Workflow for Cross-Referencing Enantioselectivity Data



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Caption: Workflow for comparing enantioselectivity data.

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